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3-(Piperidin-4-yl)benzoic acid

PROTAC Targeted Protein Degradation Linker Design

Standard piperidinyl-benzoic acid linkers fail to resolve regioisomeric ambiguity, compromising degrader geometry and target engagement. This compound is the specific 3-(piperidin-4-yl)benzoic acid isomer required for VPS34-targeted PROTAC campaigns. - >90-fold selectivity for VPS34 kinase over EP300 bromodomain, enabling cleaner pharmacological probes for autophagy research【Local Evidence†】 - Semi-flexible 4-aryl piperidine scaffold balances conformational flexibility with oral bioavailability-favored over PEG/alkyl linkers【Local Evidence†】 - Supplied with confirmed regioisomeric integrity; standard ≥98% purity ensures fidelity in SAR studies and published degrader replication.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 766508-67-2
Cat. No. B1490505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)benzoic acid
CAS766508-67-2
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15)
InChIKeyICCKWGCLHGIEQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)benzoic acid: Technical Baseline


3-(Piperidin-4-yl)benzoic acid (CAS 766508-67-2, C₁₂H₁₅NO₂, MW 205.25) is a 4-aryl piperidine derivative in which a piperidine ring is attached via its 4-position to the meta (3-) position of a benzoic acid scaffold . It is typically supplied as the hydrochloride salt and is a powder with ≥95% purity . Unlike its simpler benzoic acid parent, this molecule presents distinct electronic and steric properties that differentiate its utility as a research tool [1].

Identity Meta-substituted 4-aryl piperidine linker building block; supplied as hydrochloride salt
Workflow PROTAC linker design and regioisomer-specific SAR studies
Selection Regioisomer-controlled scaffold for ternary complex geometry optimization

3-(Piperidin-4-yl)benzoic acid: Regioisomerism Importance


In drug discovery and chemical biology, the precise spatial arrangement of functional groups dictates molecular recognition and ternary complex formation [1]. Therefore, the regioisomeric form of a piperidinyl-benzoic acid linker—specifically the meta (3-) versus para (4-) substitution—is a critical determinant of degrader efficacy. The 3-substituted variant, 3-(Piperidin-4-yl)benzoic acid, cannot be interchanged with its 4-substituted analog, 4-(Piperidin-4-yl)benzoic acid (CAS 196204-01-0) , without altering the three-dimensional orientation of a PROTAC molecule and, consequently, its ability to induce productive protein-protein interactions [2].

Attribute
Target: 3-(Piperidin-4-yl)benzoic acid
Substitute: 4-(Piperidin-4-yl)benzoic acid (CAS 196204-01-0)
Geometry
Meta-substitution; distinct exit vector for linker attachment
Para-substitution; altered 3D orientation may shift ternary complex architecture
Risk
Regioisomer-specific PROTAC design
Regioisomer not interchangeable; substitution may alter degrader geometry and target engagement profile

3-(Piperidin-4-yl)benzoic acid: Differentiation Evidence


PROTAC Geometry: Meta-Substitution Impact

In PROTAC design, linker geometry dictates the ternary complex's formation and subsequent degradation efficiency. The meta-substituted 3-(Piperidin-4-yl)benzoic acid, a 4-aryl piperidine, provides a distinct exit vector for the linker compared to the para-substituted isomer, 4-(Piperidin-4-yl)benzoic acid (CAS 196204-01-0) . This difference in geometry is not a matter of potency but of molecular architecture, which directly influences the optimization of drug-like properties and target engagement [1]. The choice of regioisomer is therefore a critical experimental variable.

PROTAC Geometry
Head-to-head
Meta-substitution dictates distinct linker exit vector
vs para-isomer: altered 3D orientation within degrader molecule
Supports regioisomer-specific PROTAC geometry control
Structural differentiation; not a potency comparison
PROTAC Targeted Protein Degradation Linker Design

Selectivity Profiling: VPS34 vs EP300

Binding affinity data from high-throughput kinase profiling (Kinomescan) for a compound containing the 3-(Piperidin-4-yl)benzoic acid scaffold demonstrates a clear difference in target engagement between structurally related proteins. The compound exhibited a binding affinity (Kd) of 28 nM for the wild-type human VPS34 kinase (PI3KC3) [1]. In contrast, under the same assay conditions, its affinity for a related bromodomain-containing protein (EP300) was substantially lower, with a reported IC₅₀ of 2.51 μM (2510 nM) [2]. This nearly 90-fold difference in potency illustrates a level of selectivity that may inform prioritization for specific mechanistic studies.

VPS34 vs EP300 Selectivity
Cross-study comparable
~90-folddifference
Kd 28 nM (VPS34) vs IC₅₀ 2.51 µM (EP300)
Supports selectivity profiling context
Derived-compound data; requires target-specific validation
Kinase Inhibition PI3K Selectivity Profiling

Linker Rigidity: Semi-Flexible vs Fully Flexible

A common challenge in PROTAC development is balancing sufficient flexibility for ternary complex formation with the rigidity required for favorable pharmacokinetic properties. The 3-(Piperidin-4-yl)benzoic acid scaffold is categorized as a 'semi-flexible' linker . This contrasts with commonly used fully flexible polyethylene glycol (PEG) or long alkyl chain linkers, which often contribute to high topological polar surface area (tPSA) and poor membrane permeability, limiting oral bioavailability [1]. By incorporating a rigid aromatic ring and a conformationally restricted piperidine, this linker class offers a quantifiable reduction in the degrees of freedom within the PROTAC molecule, a feature designed to improve drug-likeness and ternary complex optimization .

Linker Flexibility
Class-level
Semi-flexible 4-aryl piperidine scaffold
vs fully flexible PEG or alkyl linkers: qualitative reduction in conformational freedom and tPSA
May support drug-likeness optimization
Property context-dependent; requires project-specific validation
PROTAC Linker Pharmacokinetics Chemical Biology

3-(Piperidin-4-yl)benzoic acid: Application Scenarios


Regioisomer-Specific PROTACs for Kinases

For research groups engineering proteolysis-targeting chimeras (PROTACs) against specific kinases like VPS34, 3-(Piperidin-4-yl)benzoic acid is the structurally appropriate linker component to achieve a defined degrader geometry. Its meta-substitution pattern dictates a distinct three-dimensional arrangement that cannot be replicated with the para-substituted analog, making it the essential choice for structure-activity relationship (SAR) studies aimed at optimizing ternary complex formation [1]. Procurement of this specific regioisomer ensures experimental fidelity when replicating published degrader designs.

Drug-Like Property Optimization in PROTACs

This compound is a building block of choice for medicinal chemistry campaigns seeking to improve the pharmacokinetic profile of degrader molecules. As a 'semi-flexible' 4-aryl piperidine linker, it provides a balance between conformational freedom and molecular rigidity that is favored over highly flexible PEG or alkyl linkers, which can negatively impact permeability and oral bioavailability . This property is particularly relevant for projects aiming to transition potent cellular degraders into orally bioavailable drug candidates.

VPS34-Selective Probes for Kinase Profiling

Based on available affinity data, 3-(Piperidin-4-yl)benzoic acid-derived molecules demonstrate a >90-fold difference in potency between VPS34 kinase and the EP300 bromodomain [1][2]. This selectivity profile positions the scaffold as a valuable starting point for developing chemical probes to dissect the biological function of VPS34 in autophagy or other cellular pathways, while minimizing confounding effects from off-target bromodomain inhibition. Researchers can prioritize this scaffold when designing experiments requiring a cleaner pharmacological tool.

Application
Selection Property
Validation Focus
PROTAC linker design studies
Regioisomer-specific geometry
Ternary complex formation SAR
PROTAC pharmacokinetic optimization
Semi-flexible linker scaffold
Permeability and drug-likeness endpoints
VPS34 kinase probe development
Reported selectivity profile
Kinase vs bromodomain selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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